![molecular formula C12H12N2O3 B041844 Ácido N-[1H-Indol-3-YL-acetil]glicina CAS No. 13113-08-1](/img/structure/B41844.png)

Ácido N-[1H-Indol-3-YL-acetil]glicina

Descripción general

Descripción

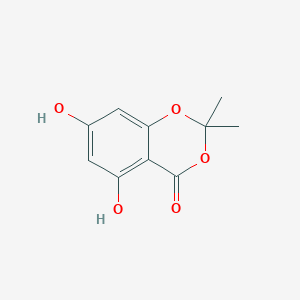

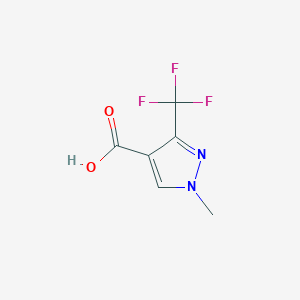

El ÁCIDO N-[1H-INDOL-3-YL-ACETIL]GLICINA es un compuesto orgánico que pertenece a la clase de los N-acil-alfa aminoácidos. Este compuesto se caracteriza por la presencia de un anillo de indol, que es un sistema heterocíclico importante en productos naturales y fármacos . El anillo de indol está fusionado con un grupo acilo y una porción de glicina, lo que lo convierte en una estructura única con posibles aplicaciones biológicas y químicas .

Aplicaciones Científicas De Investigación

El ÁCIDO N-[1H-INDOL-3-YL-ACETIL]GLICINA tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ÁCIDO N-[1H-INDOL-3-YL-ACETIL]GLICINA implica su interacción con objetivos moleculares y vías específicas:

Objetivos moleculares: Se dirige a enzimas que participan en la biosíntesis y el metabolismo del ácido indol-3-acético, como la triptófano sintasa.

Compuestos similares:

Ácido indol-3-acético: Una hormona vegetal con características estructurales similares, pero carece de la porción de glicina.

N-acetilglicina: Contiene la porción de glicina, pero carece del anillo de indol.

Ácido indol-3-butírico: Otra hormona vegetal con una cadena lateral de ácido butírico en lugar del ácido acético.

Unicidad: El this compound es único debido a su estructura combinada de indol y glicina, que confiere actividades biológicas y reactividad química distintas en comparación con sus análogos .

Análisis Bioquímico

Biochemical Properties

N-[1H-Indol-3-YL-acetyl]glycine acid interacts with various enzymes and proteins. For instance, it has been found to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain

Cellular Effects

Indole derivatives, which include N-[1H-Indol-3-YL-acetyl]glycine acid, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-[1H-Indol-3-YL-acetyl]glycine acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ÁCIDO N-[1H-INDOL-3-YL-ACETIL]GLICINA generalmente implica la acilación de la glicina con ácido indol-3-acético. Un método común incluye el uso de azobisisobutironitrilo (AIBN) como iniciador radical, ácido hipofosforoso (H3PO2) como agente reductor y trietilamina (Et3N) en condiciones de reflujo en 1-propanol . Esta reacción produce el compuesto deseado en rendimientos moderados.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se están explorando enfoques de química verde, como el uso de solventes y catalizadores ambientalmente benignos, para hacer el proceso más sostenible .

Análisis De Reacciones Químicas

Tipos de reacciones: El ÁCIDO N-[1H-INDOL-3-YL-ACETIL]GLICINA experimenta varias reacciones químicas, que incluyen:

Oxidación: El anillo de indol puede oxidarse para formar derivados del ácido indol-3-carboxílico.

Reducción: El grupo acilo se puede reducir para formar alcoholes correspondientes.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de indol, dando lugar a varios derivados sustituidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Se emplean reactivos electrófilos como halógenos (Cl2, Br2) y agentes nitrantes (HNO3).

Productos principales:

Oxidación: Derivados del ácido indol-3-carboxílico.

Reducción: Derivados del indol-3-etanol.

Sustitución: Derivados del indol halogenados o nitrados.

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone with similar structural features but lacks the glycine moiety.

N-acetylglycine: Contains the glycine moiety but lacks the indole ring.

Indole-3-butyric acid: Another plant hormone with a butyric acid side chain instead of the acetic acid.

Uniqueness: N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID is unique due to its combined indole and glycine structure, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Propiedades

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(14-7-12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,13H,5,7H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXXLJMIHMIOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332228 | |

| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13113-08-1 | |

| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying N-[1H-Indol-3-YL-acetyl]glycine acid in the context of tryptophan synthase?

A1: N-[1H-Indol-3-YL-acetyl]glycine acid serves as an analogue of the natural substrate for tryptophan synthase, offering insights into the enzyme's catalytic mechanism. By examining the crystal structure of the enzyme complexed with this analogue, researchers can gain a deeper understanding of substrate binding, potential transition states, and the impact of mutations on enzyme function. [] This information can be valuable for designing new inhibitors or understanding the enzyme's role in different biological pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)